molecular formula C14H18N4 B7577297 1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine

1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine

Cat. No. B7577297
M. Wt: 242.32 g/mol
InChI Key: HRFOQVOQSSJRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine is a chemical compound that has been studied for its potential therapeutic applications. It is commonly referred to as CQMA and belongs to a class of compounds known as diamines. CQMA has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of CQMA is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. CQMA has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
CQMA has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CQMA has also been found to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In addition, CQMA has been found to have neuroprotective effects, which may help to prevent or slow the progression of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CQMA in lab experiments is its potential therapeutic applications. CQMA has been found to have anticancer and neuroprotective properties, which make it a promising candidate for further study. However, there are also some limitations to using CQMA in lab experiments. One limitation is the potential for toxicity, which may limit its use in vivo. In addition, the exact mechanism of action of CQMA is not fully understood, which may make it difficult to optimize its use in therapeutic applications.

Future Directions

There are a number of future directions for the study of CQMA. One area of research is the optimization of its therapeutic applications. This may involve further study of its mechanism of action and the development of more effective delivery methods. Another area of research is the study of its potential use in combination with other drugs or therapies. This may help to enhance its therapeutic effects and reduce the potential for toxicity. Finally, there is a need for further study of the safety and toxicity of CQMA, particularly in vivo. This will be important for the development of safe and effective therapeutic applications.

Synthesis Methods

The synthesis of CQMA involves the reaction of 3-methylquinoxaline-2-carboxaldehyde with cyclopropylamine and ethylenediamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yields and purity of the final product.

Scientific Research Applications

CQMA has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has shown promise in the treatment of various types of cancer, including breast, lung, and colon cancer. CQMA has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-9-14(16-8-11(15)10-6-7-10)18-13-5-3-2-4-12(13)17-9/h2-5,10-11H,6-8,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFOQVOQSSJRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC(C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N'-(3-methylquinoxalin-2-yl)ethane-1,2-diamine

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